molecular formula C15H19BrN4O2S B2445221 tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate CAS No. 1956354-88-3

tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B2445221
CAS No.: 1956354-88-3
M. Wt: 399.31
InChI Key: QEHGBAOLPLNWHH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazolo[5,4-b]pyridine core, which is known for its biological activity and potential applications in medicinal chemistry. The presence of a bromine atom and a piperazine ring further enhances its chemical reactivity and potential for various applications.

Properties

IUPAC Name

tert-butyl 4-(5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O2S/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)13-17-10-4-5-11(16)18-12(10)23-13/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHGBAOLPLNWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(S2)N=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

    Chemical Manufacturing: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine core is known to bind to the active site of enzymes, inhibiting their activity. The bromine atom and piperazine ring further enhance its binding affinity and specificity. This compound can modulate various biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

    Thiazolo[5,4-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Piperazine Derivatives: Compounds with a piperazine ring but different substituents on the ring.

    Brominated Heterocycles: Compounds with a bromine atom attached to a heterocyclic core

Uniqueness: tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate is unique due to the combination of its thiazolo[5,4-b]pyridine core, bromine atom, and piperazine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Biological Activity

Tert-butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tert-butyl group and a bromothiazolo-pyridine moiety. Its molecular formula is C15H19BrN4O2C_{15}H_{19}BrN_{4}O_{2}, and it possesses notable structural characteristics that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds related to thiazolo[5,4-b]pyridine derivatives exhibit various pharmacological effects, including:

  • PI3K Inhibition : A study demonstrated that thiazolo[5,4-b]pyridine analogues show potent inhibition of phosphoinositide 3-kinase (PI3K) enzymes, critical for cell signaling pathways involved in cancer progression. The IC50 values for some derivatives were as low as 3.6 nM, indicating strong inhibitory potential .
  • Anticancer Properties : Thiazolo[5,4-b]pyridine compounds have been investigated for their anticancer effects. They have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antiviral Activity : Some derivatives have been reported to inhibit HIV protease, suggesting potential applications in antiviral therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure influence biological activity. Key findings include:

Compound ModificationBiological ActivityIC50 Value (nM)
Sulfonamide functionalityPI3Kα inhibition3.6
Bromine substitutionEnhanced anticancer activityVaries

The presence of the sulfonamide group has been identified as a significant factor enhancing PI3K inhibitory activity .

Case Studies

  • Inhibition of PI3K : In a study focusing on various thiazolo[5,4-b]pyridine derivatives, the compound was tested against PI3K isoforms. Results indicated selective inhibition with promising IC50 values across different isoforms, highlighting its potential as an anticancer agent .
  • Antiviral Efficacy : Another investigation explored the antiviral properties of similar compounds against HIV. The results suggested that certain structural features contribute to effective inhibition of HIV protease, which is essential for viral replication .

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